z-8-Tetradecenyl acetate
Overview
Description
Z-8-Tetradecenyl acetate, also known as Z-8-TDA, is a naturally occurring compound found in a variety of plants and insects. It is a colorless liquid at room temperature and has a sweet, floral aroma. Z-8-TDA is a member of the class of compounds known as fatty acid esters and is composed of a carboxylic acid group and an alcohol group. It is a volatile compound and is used in perfumery, food flavoring, and as an insect repellent. It has also been studied for its potential medicinal properties.
Scientific Research Applications
Insect Pheromones
Z-8-Tetradecenyl acetate is used in the study of insect pheromones. It has been identified as a sex attractant in several insect species. For example, it has been found to be a component of the sex pheromone of the corn wireworm, Melanotus communis . The compound was found to be strongly attractive to male beetles of the same species .
Pest Management
The use of z-8-Tetradecenyl acetate extends to pest management strategies. Given that the sex attractant of the corn wireworm consists of a single compound that can be readily synthesized, its development for monitoring and management of the corn wireworm may be economically feasible . This could lead to more effective and environmentally friendly pest control methods.
Chemical Synthesis
Z-8-Tetradecenyl acetate is also important in chemical synthesis. It is used in the synthesis of other chemicals, including other pheromones. For example, it has been used in the synthesis of the sex pheromone components of the currant pest Euhyponomeutoides albithoracellus .
Biological Studies
This compound is used in biological studies to understand the behavior and communication of insects. It helps in understanding the mating behavior and the role of pheromones in insect communication .
Agricultural Research
In agricultural research, z-8-Tetradecenyl acetate is used to study the impact of pests on crop yield and to develop strategies for pest control. It is particularly important in the study of pests that affect corn crops .
Environmental Impact Studies
Z-8-Tetradecenyl acetate can be used in environmental impact studies. By understanding the role of this compound in insect behavior, researchers can assess the potential impact of certain pest management strategies on non-target species and the environment .
Mechanism of Action
Target of Action
Z-8-Tetradecenyl acetate is a volatile substance that primarily targets various insects belonging to the Lepidoptera order . These insects include the tea tortrix moth (Hormona magnanima), blackhead fireworm (Rhopobota naevana), and leaf rollers (e.g., Adoxophyes orana) .
Mode of Action
Z-8-Tetradecenyl acetate functions as an insect attractant and mating disrupter . It interacts with the olfactory receptors of these insects, luring males and disrupting their mating patterns . The compound’s interaction with its targets leads to changes in the insects’ behavior, primarily affecting their mating activities .
Biochemical Pathways
The production of distinct pheromone blends in the sibling species is associated with the differential expression of two desaturase genes, deast5 and desat7 . These genes play a crucial role in the biosynthesis of Z-8-Tetradecenyl acetate . The compound’s action affects the insects’ olfactory communication pathways, leading to downstream effects on their mating behaviors .
Result of Action
The primary result of Z-8-Tetradecenyl acetate’s action is the disruption of mating patterns among targeted insects . By mimicking the insects’ sex pheromones, it attracts males and interferes with their ability to locate females, thereby reducing mating success .
properties
IUPAC Name |
[(Z)-tetradec-8-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGHIFSDFDWSOD-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
z-8-Tetradecenyl acetate | |
CAS RN |
35835-80-4 | |
Record name | (Z)-8-Tetradecen-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological function of Z-8-tetradecenyl acetate and how does it interact with its target?
A1: Z-8-tetradecenyl acetate is a common sex pheromone component for various species of leafroller moths, including those in the genera Ctenopseustis and Planotortrix [, , ]. It functions by attracting conspecific males over long distances, facilitating mate finding and reproduction [, ]. Although the precise molecular targets remain unclear, research suggests that specialized pheromone receptors on male antennae are responsible for detecting and binding to Z-8-tetradecenyl acetate, initiating a signaling cascade that ultimately leads to behavioral responses like upwind flight towards the pheromone source [].
Q2: What is the role of Z-8-tetradecenyl acetate in mating disruption strategies for pest control?
A2: Z-8-tetradecenyl acetate, often in combination with other pheromone components, has been successfully employed for mating disruption of leafroller pests in fruit orchards [, ]. This approach involves saturating the environment with synthetic pheromones, confusing males and hindering their ability to locate females. This disrupts mating, reduces pest population densities, and minimizes the need for conventional insecticides [].
Q3: How does the structure of Z-8-tetradecenyl acetate influence its activity as a pheromone?
A3: The structure of Z-8-tetradecenyl acetate is crucial for its biological activity. It is characterized by a 14-carbon chain with a double bond at the 8th position (Z-configuration) and an acetate group at the end. Even minor structural variations, such as changes in double bond position or isomerism, can significantly impact its attractiveness to males [, ].
Q4: How does the biosynthesis of Z-8-tetradecenyl acetate occur in leafroller moths?
A4: Studies on Planotortrix excessana revealed that Z-8-tetradecenyl acetate biosynthesis involves Δ10 desaturation of palmitic acid, a common saturated fatty acid []. The resulting Z-10-hexadecenoate undergoes a two-carbon chain shortening to yield the precursor Z-8-tetradecenoate, which is then acetylated to produce Z-8-tetradecenyl acetate [].
Q5: Are there variations in pheromone composition, specifically the presence of Z-8-tetradecenyl acetate, within the same species of leafroller moths?
A5: Yes, research indicates that populations of the brownheaded leafroller, Ctenopseustis obliquana, exhibit variations in their pheromone composition []. This suggests potential for geographically distinct pheromone races within this species.
Q6: How do researchers identify and quantify Z-8-tetradecenyl acetate in pheromone extracts?
A6: Researchers utilize a combination of techniques, including gas chromatography coupled with mass spectrometry (GC-MS), to identify and quantify Z-8-tetradecenyl acetate in pheromone gland extracts from female moths [, ]. These methods provide detailed information on the chemical structure and relative abundance of different pheromone components.
Q7: What are the potential implications of pheromone variation for leafroller moth management?
A7: Understanding variations in pheromone composition is critical for developing effective mating disruption strategies [, ]. If different populations of a species utilize distinct pheromone blends, tailored approaches may be needed to target specific pest populations.
Q8: Are there other insect species that utilize Z-8-tetradecenyl acetate as a pheromone component?
A8: Yes, Z-8-tetradecenyl acetate has been identified as a sex pheromone component in other moth species, including Spilonota ocellana and Grapholita dimorpha, demonstrating its importance in the chemical communication systems of various lepidopteran insects [, ].
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